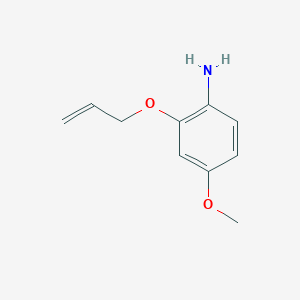

2-Allyloxy-4-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-methoxy-2-prop-2-enoxyaniline |

InChI |

InChI=1S/C10H13NO2/c1-3-6-13-10-7-8(12-2)4-5-9(10)11/h3-5,7H,1,6,11H2,2H3 |

InChI Key |

XULCOZSRMFIQLR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N)OCC=C |

Origin of Product |

United States |

Sophisticated Synthetic Pathways and Methodologies for 2 Allyloxy 4 Methoxyaniline

Established Synthetic Routes

The construction of the 2-Allyloxy-4-methoxyaniline scaffold can be achieved through various established protocols, ranging from multi-step sequences starting from simple precursors to advanced catalytic methods.

Multi-step synthesis provides a reliable, albeit often lengthy, approach to constructing functionalized anilines. A representative strategy involves the sequential functionalization of a phenol precursor, such as 2-allylphenol, through a series of well-understood reactions. A similar protocol has been successfully employed for a related bromo-substituted analogue, demonstrating the viability of this step-wise approach. nih.govresearchgate.net The key transformations typically include nitration, etherification (allylation), and reduction of the nitro group to the target aniline (B41778). nih.gov

The synthesis often commences with the introduction of a nitro group onto the aromatic ring, which serves as a precursor to the aniline functional group. This is commonly followed by an allylation reaction to form the characteristic allyloxy ether linkage. The final step involves the reduction of the nitro group to yield the desired aniline.

Table 1: Illustrative Multi-Step Synthesis Protocol Based on an Analogous Compound

This table is based on the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol and illustrates a typical reaction sequence. nih.govresearchgate.net

| Step | Reaction | Key Reagents & Conditions | Purpose | Yield |

| 1 | Nitration | HNO₃/H₂SO₄, 0 °C, 30 min | Introduces a nitro group, a precursor to the amine. | 15% |

| 2 | Bromination | N-Bromosuccinimide (NBS) | Selective installation of a bromine atom (functionalization). | 72% |

| 3 | Allylation | Allyl bromide, K₂CO₃, Acetone, Reflux, 1 h | Forms the allyloxy ether bond. | 77% |

| 4 | Reduction | Zn, NH₄Cl | Reduces the nitro group to the final aniline. | - |

Catalytic Synthesis Strategies (e.g., Photoredox-Catalyzed Aminocarbonylation)

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and mildness of reactions. Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has emerged as a powerful tool for forming C-N bonds under gentle conditions. organic-chemistry.orgresearchgate.net While a specific photoredox protocol for this compound is not detailed in the literature, the general strategy is applicable to the synthesis of complex aniline derivatives. researchgate.net

These methods often involve the generation of reactive radical intermediates from suitable precursors. organic-chemistry.orgx-mol.net For instance, photoredox-catalyzed reactions can facilitate the amination of aromatic rings or the coupling of amines with other molecules. nih.gov The combination of photoredox catalysis with another catalytic cycle, known as metallaphotoredox catalysis, further expands the scope of possible transformations, enabling the formation of nucleophilic species that can react with various electrophiles. unibo.it Such strategies represent the cutting edge of catalytic synthesis and offer potential for more direct and efficient routes to the target compound.

Stereoselective and Regioselective Synthesis Considerations

Achieving control over the placement of functional groups (regioselectivity) is a critical challenge in the synthesis of polysubstituted aromatic compounds. During multi-step syntheses, electrophilic aromatic substitution reactions, such as nitration, are highly influenced by the directing effects of existing substituents on the ring.

For example, in the synthesis starting from 2-allylphenol, nitration with a sulfonitric mixture results in the formation of two distinct regioisomers: 2-allyl-6-nitrophenol and 2-allyl-4-nitrophenol, each forming in a 15% yield. nih.govresearchgate.net This lack of perfect regioselectivity necessitates a chromatographic separation step to isolate the desired isomer for subsequent reactions. The directing effects of the allyloxy and methoxy (B1213986) groups in a precursor to this compound would similarly govern the position of any new substituent, requiring careful consideration of reaction conditions to favor the desired isomer. Stereoselectivity is not a primary concern for the synthesis of this compound itself, as it is an achiral molecule. However, it would become a crucial factor if the allyl group or other parts of the molecule were to be further functionalized to create chiral centers.

Optimization of Reaction Conditions and Yields in Academic Contexts

The optimization of reaction parameters is fundamental to maximizing product yield and purity in synthetic chemistry. In academic research, this involves systematically varying conditions such as temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. osti.gov

The synthesis of an analogue of this compound provides specific examples of optimized conditions reported to achieve workable yields. nih.gov For instance, the allylation of 2-allyl-4-bromo-6-nitrophenol was achieved in a 77% yield by refluxing the precursor with 1.5 equivalents of both allyl bromide and potassium carbonate in acetone for one hour. nih.govresearchgate.net Similarly, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline involved a hydrogenation step using a catalytic amount of 10% Pd/C under a hydrogen atmosphere at 34°C, which was monitored by TLC until completion after two days. nih.gov

Table 2: Factors for Optimization in Catalytic Synthesis

This table outlines general parameters that are typically optimized in catalytic reactions, based on a study of a related diphenylamine synthesis. osti.gov

| Parameter | Objective | Example |

| Reactant Ratio | To ensure complete consumption of the limiting reagent and minimize side reactions. | Varying the molar ratio of aniline precursor to other reactants. |

| Catalyst Loading | To achieve a high reaction rate with minimal catalyst usage for cost-effectiveness. | Testing different weight percentages of a catalyst like Pd/C. |

| Temperature | To provide sufficient energy for the reaction without causing decomposition. | Running the reaction at different temperatures (e.g., 140°C, 160°C, 180°C). |

| Solvent | To ensure proper solubility of reactants and facilitate the reaction pathway. | Comparing reaction outcomes in different solvents like xylene or toluene. |

| Reaction Time | To allow the reaction to proceed to completion while avoiding product degradation. | Monitoring product formation over several hours. |

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several opportunities exist to apply these principles.

One key area is the choice of reagents. For the reduction of the nitro group, traditional methods often use stoichiometric amounts of metals like zinc, which generates metallic waste. researchgate.net A greener alternative is catalytic hydrogenation, using hydrogen gas with a heterogeneous catalyst like palladium on carbon (Pd/C). nih.gov This method has high atom economy and the catalyst can often be recovered and reused.

Another principle is the use of safer solvents. Research has shown the utility of ionic liquids as reusable media for certain reactions, such as the deprotection of silyl ethers, which can be a step in a larger synthetic sequence. chemicalbook.com Applying such solvents could reduce the reliance on volatile organic compounds (VOCs). Furthermore, employing catalytic strategies, such as the photoredox methods discussed earlier, aligns with green chemistry by enabling reactions to occur under milder conditions (e.g., room temperature and visible light) and reducing the need for stoichiometric, and often harsh, reagents. mdpi.com

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Allyloxy 4 Methoxyaniline

Mechanistic Investigations of Amination Processes

While specific mechanistic studies on the amination of 2-Allyloxy-4-methoxyaniline are not extensively detailed in the available literature, the process can be understood by analogy to established copper(I)-catalyzed allylic amination mechanisms. In such reactions, a Cu(I) complex is often implicated as a reactive intermediate. nih.gov For instance, a catalyst like [Cu(CH3CN)4]PF6 can react with an aminating agent to form a copper-nitrene or a related species. nih.gov This intermediate then interacts with the alkene of the allylic moiety.

The proposed mechanism involves the coordination of the alkene's π-bond to the copper(I) center. nih.gov This is followed by the formation of an allyl-copper intermediate, which could be either η¹ or η³, setting the stage for the C-N bond formation. The regioselectivity of the amination is a key aspect addressed by mechanistic models, which often involve computational studies (PM3 and DFT MO calculations) to determine the most likely pathways and intermediate structures. nih.gov Nickel-catalyzed aminations also proceed through a catalytic cycle, often involving a Ni(0)/Ni(II) couple, where the resting state of the catalyst can be identified through spectroscopic monitoring. researchgate.net

Reactivity at the Allylic Moiety: Rearrangements and Additions

The allyloxy group is a site of significant reactivity, participating in characteristic pericyclic reactions such as sigmatropic rearrangements and cycloadditions.

Sigmatropic rearrangements are concerted, intramolecular processes where a σ-bond migrates across a π-system.

Claisen Rearrangement: The Claisen rearrangement is a powerful, thermally-driven libretexts.orglibretexts.org-sigmatropic rearrangement that converts allyl aryl ethers into o-allylphenols. ucalgary.ca For this compound, heating would initiate an intramolecular, concerted reaction proceeding through a highly ordered, six-membered chair-like transition state. ucalgary.canrochemistry.comlibretexts.orgorganic-chemistry.org This process involves the simultaneous formation of a new C-C bond between the terminal carbon of the allyl group and the ortho position of the benzene (B151609) ring, and the cleavage of the C-O ether bond. libretexts.orglibretexts.org

The initial product is a non-aromatic dienone intermediate (6-allyl-4-methoxy-2-amino-cyclohexa-2,4-dienone). libretexts.orglibretexts.org This intermediate rapidly undergoes tautomerization to restore the aromaticity of the ring, yielding the stable phenolic product, 2-allyl-4-methoxy-6-aminophenol. ucalgary.ca The reaction is generally irreversible due to the thermodynamic stability of the resulting aromatic phenol. nrochemistry.com

Overman Rearrangement: The Overman rearrangement is analogous to the Claisen rearrangement but is used to synthesize allylic amines from allylic alcohols. wikipedia.orgorganic-chemistry.org It proceeds via the libretexts.orglibretexts.org-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) intermediate. wikipedia.orgsynarchive.com While the substrate is an ether, not an alcohol, understanding the Overman rearrangement provides insight into potential C-N bond-forming rearrangements. The process begins with the formation of an imidate from an allylic alcohol and trichloroacetonitrile. organic-chemistry.orgyoutube.com This imidate then rearranges under thermal or metal-catalyzed (e.g., Pd(II), Hg(II)) conditions. wikipedia.orgorganic-chemistry.org The driving force is the formation of a stable trichloroacetamide (B1219227) functionality. youtube.com This reaction is highly diastereoselective and proceeds through a chair-like transition state, similar to the Claisen rearrangement. organic-chemistry.orgyoutube.com

| Feature | Claisen Rearrangement | Overman Rearrangement |

|---|---|---|

| Reactant Type | Allyl aryl ethers, Allyl vinyl ethers nrochemistry.comlibretexts.org | Allylic alcohols wikipedia.orgorganic-chemistry.org |

| Key Intermediate | Dienone ucalgary.calibretexts.org | Allylic trichloroacetimidate wikipedia.orgyoutube.com |

| Bond Formed | C-C bond libretexts.org | C-N bond |

| Product | γ,δ-unsaturated carbonyl or Allylphenol nrochemistry.com | Allylic trichloroacetamide wikipedia.org |

| Mechanism Type | libretexts.orglibretexts.org-Sigmatropic Rearrangement nrochemistry.comorganic-chemistry.org | |

| Transition State | Six-membered, chair-like organic-chemistry.orgorganic-chemistry.org | |

| Conditions | Thermal (often >100°C) nrochemistry.comorganic-chemistry.org | Thermal or Transition metal-catalyzed (Pd(II), Hg(II)) organic-chemistry.org |

Cycloaddition reactions involve the combination of two π-electron systems to form a cyclic molecule through the creation of two new σ-bonds. libretexts.org The allylic double bond in this compound can potentially participate in such reactions.

A [2π + 2π] cycloaddition combines two alkene units to form a four-membered cyclobutane (B1203170) ring. libretexts.org Thermally, this reaction is typically forbidden by orbital symmetry rules. However, photochemical [2+2] cycloadditions are common. libretexts.orglibretexts.org Under UV irradiation, one of the alkene partners is promoted to an excited state, allowing the reaction to proceed and form a strained four-membered ring. libretexts.org The allylic double bond of this compound could undergo intermolecular cycloaddition with another alkene or an intramolecular reaction if a suitable π-system is present elsewhere in the molecule.

Other cycloadditions, such as the [3+2] dipolar cycloaddition, are also possible. This reaction involves a 1,3-dipole reacting with a "dipolarophile" (the alkene) to form a five-membered ring. uchicago.edu The allylic double bond could serve as the dipolarophile in reactions with species like nitrile oxides or azides. uchicago.edu

Reactivity of the Aromatic Amine Functional Group: Electrophilic and Nucleophilic Behavior

The aromatic amine (-NH2) group is a powerful activating group that strongly influences the reactivity of the benzene ring. oneclass.combyjus.com Its behavior is twofold:

Electrophilic Aromatic Substitution: The nitrogen atom's lone pair of electrons donates significant electron density into the aromatic ring via the resonance effect (+R effect). oneclass.comwikipedia.org This increases the nucleophilicity of the ring, making it highly reactive towards electrophiles—often thousands of times more reactive than benzene. libretexts.org This electron density is concentrated at the ortho and para positions, making the amine a strong ortho, para-director. byjus.comwikipedia.org The stability of the cationic intermediate (sigma complex) is greatly enhanced for ortho and para attack because the nitrogen can directly delocalize the positive charge, providing an additional resonance structure. wikipedia.org

Nucleophilic Behavior: The lone pair of electrons on the nitrogen atom also makes the amine group itself a nucleophile. It can react with a variety of electrophiles, such as alkyl halides (alkylation) and acyl chlorides (acylation), to form secondary or tertiary amines and amides, respectively.

Influence of the Methoxy (B1213986) Substituent on Aromatic Reactivity

Similar to the amine group, the methoxy (-OCH3) substituent is also an activating, ortho, para-directing group. oneclass.comlibretexts.org Its influence stems from a combination of two opposing electronic effects:

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that it can donate into the aromatic ring, increasing electron density, particularly at the ortho and para positions. oneclass.com This effect is strong and is the primary reason for the group's activating and directing nature.

Inductive Effect (-I): Oxygen is a highly electronegative atom, so it withdraws electron density from the ring through the sigma bond. libretexts.orgstackexchange.com

The resonance effect strongly outweighs the inductive effect, resulting in a net activation of the ring towards electrophilic attack. stackexchange.comaskfilo.com

When both the amine and methoxy groups are present, their directing effects are combined. Both are ortho, para-directors. The amine group is generally considered a more powerful activating group than the methoxy group. minia.edu.eg In this compound, the positions are influenced as follows:

| Position | Directed by -NH₂ (at C1) | Directed by -OCH₃ (at C4) | Combined Effect/Steric Hindrance |

|---|---|---|---|

| C2 | ortho | meta | Blocked by Allyloxy group |

| C3 | meta | ortho | Activated by -OCH₃ |

| C5 | para | ortho | Strongly activated by both groups |

| C6 | ortho | meta | Activated by -NH₂, but sterically hindered by allyloxy group |

Based on this analysis, electrophilic substitution is most likely to occur at the C5 position, which is para to the strongly activating amino group and ortho to the methoxy group, and has minimal steric hindrance.

Transition Metal-Catalyzed Transformations Involving this compound

The allylic group is an excellent substrate for a variety of transition metal-catalyzed reactions, particularly those involving palladium and rhodium.

Palladium-Catalyzed Transformations: The most prominent reaction is the Tsuji-Trost reaction, or palladium-catalyzed allylic substitution. wikipedia.orgorganic-chemistry.org The general mechanism begins with the coordination of a Pd(0) catalyst to the alkene of the allyloxy group. organic-chemistry.orgnih.gov This is followed by oxidative addition, where the C-O bond is cleaved to form a π-allyl palladium(II) complex, with the aniline (B41778) moiety acting as the leaving group. wikipedia.org This electrophilic π-allyl complex is then susceptible to attack by a wide range of nucleophiles (e.g., malonates, amines, enolates), which add to one of the terminal carbons of the allyl system. wikipedia.orgorganic-chemistry.orgnih.gov The final step is reductive elimination, which releases the product and regenerates the Pd(0) catalyst. nih.gov This reaction is a powerful tool for forming new C-C, C-N, and C-O bonds. wikipedia.org

Rhodium-Catalyzed Transformations: Rhodium catalysts are also effective for transformations involving allylic systems and C-H activation. Rhodium-catalyzed reactions can achieve dynamic kinetic asymmetric transformations of allylic substrates, allowing for the synthesis of chiral molecules with high enantioselectivity. semanticscholar.org Furthermore, rhodium catalysts can facilitate site-selective C-H functionalization, such as meta-C–H alkynylation, often with the assistance of a directing group. rsc.org The functional groups present in this compound could potentially direct such transformations on the aromatic ring or participate in intramolecular cyclization reactions. rsc.org

| Catalyst System | Reaction Type | Reactive Site on Substrate | General Outcome |

|---|---|---|---|

| Palladium(0) | Tsuji-Trost Allylic Substitution wikipedia.orgorganic-chemistry.org | Allyloxy group (C-O bond and C=C) | Substitution of the anilineoxy group with a nucleophile wikipedia.org |

| Palladium(II) | Allylic C-H Alkylation mdpi.com | Allylic C-H bond | Formation of a new C-C bond at an allylic position mdpi.com |

| Rhodium(I) | Asymmetric Allylation semanticscholar.org | Allyloxy group | Enantioselective substitution with nucleophiles semanticscholar.org |

| Rhodium | C-H Activation/Functionalization rsc.org | Aromatic C-H bonds | Site-selective formation of C-C or C-X bonds on the ring rsc.org |

| Copper(I) | Allylic Amination nih.gov | Allylic C-H bond | Introduction of an amine group at an allylic position nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Allyloxy-4-methoxyaniline is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region, influenced by the electron-donating effects of the amino, methoxy (B1213986), and allyloxy groups. The protons of the allyloxy group would show characteristic signals: a doublet of doublets for the O-CH₂ protons, a multiplet for the central CH proton, and two distinct signals for the terminal =CH₂ protons. The methoxy group protons would appear as a sharp singlet, and the amine (NH₂) protons would present as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (3H) | 6.5 - 7.0 | Multiplet | - |

| Allyl (-OCH₂-) | ~4.5 | Doublet | ~5.0 |

| Allyl (-CH=) | 5.9 - 6.1 | Multiplet | - |

| Allyl (=CH₂) | 5.2 - 5.4 | Multiplet | - |

| Amine (-NH₂) | 3.5 - 4.5 (broad) | Singlet | - |

Carbon-13 NMR (¹³C NMR) Analysis

In the ¹³C NMR spectrum, each unique carbon atom in this compound would produce a distinct signal. The aromatic carbons would resonate in the range of 110-160 ppm, with their specific shifts determined by the attached functional groups. The carbons of the allyloxy group would be found further upfield, with the O-CH₂ carbon around 70 ppm and the alkene carbons between 115 and 135 ppm. The methoxy carbon signal is expected to appear around 55 ppm. This analysis confirms the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O (Allyloxy) | 140 - 150 |

| Aromatic C-O (Methoxy) | 150 - 160 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-H | 100 - 120 |

| Allyl (-OCH₂) | ~70 |

| Allyl (-CH=) | ~133 |

| Allyl (=CH₂) | ~117 |

Fluorine NMR (¹⁹F NMR) for Halogenated Derivatives

For halogenated, specifically fluorinated, derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful tool for structural analysis. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. The introduction of a fluorine atom onto the aromatic ring would result in a characteristic signal in the ¹⁹F NMR spectrum. The precise chemical shift and coupling constants (J-coupling) with neighboring protons (¹H) or carbons (¹³C) would provide unambiguous evidence for the position of the fluorine atom on the benzene ring. Studies on fluorine-substituted aniline (B41778) derivatives have shown that ¹⁹F chemical shifts can be sensitive indicators of the local molecular environment. nih.gov This technique is particularly valuable for confirming the regiochemistry of fluorination reactions and for studying intermolecular interactions. rsc.org

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Common fragmentation pathways would likely involve the loss of the allyl group, cleavage of the methoxy group, or fragmentation of the ether linkages. The analysis of these fragment ions provides a fingerprint that helps to confirm the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. The study of fragmentation patterns is crucial for the structural elucidation of novel derivatives and for identifying known compounds in complex mixtures. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O stretching vibrations of the aryl ethers (allyloxy and methoxy) would produce strong absorptions around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, while the C=C stretch of the allyl group would appear around 1645 cm⁻¹. The =C-H and aromatic C-H stretching vibrations would be found just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Alkene (=C-H) | Stretch | 3010 - 3095 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Alkene (C=C) | Stretch | ~1645 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1250 |

Advanced Spectroscopic Techniques for Complex Structural Characterization

Beyond the fundamental techniques, a variety of advanced spectroscopic methods can be employed for a more detailed characterization of complex molecular structures like this compound and its derivatives. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish definitive correlations between protons and carbons, mapping out the complete connectivity of the molecule.

For solid-state analysis, X-ray crystallography could provide the ultimate structural proof by determining the precise three-dimensional arrangement of atoms in a crystal lattice. Other advanced methods include techniques like surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS), which can provide highly sensitive vibrational information, even down to the single-molecule level. mdpi.com These sophisticated techniques are invaluable for resolving complex structural problems and for studying the subtle details of molecular conformation and intermolecular interactions.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic structure of molecules like 2-Allyloxy-4-methoxyaniline. DFT calculations are used to determine a wide range of electronic properties that are fundamental to understanding the molecule's reactivity and spectroscopic behavior.

Key electronic properties of this compound that can be elucidated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The electron density distribution reveals the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

Theoretical studies on related aniline (B41778) derivatives have demonstrated that substituents on the aromatic ring significantly influence these electronic properties. For this compound, the electron-donating nature of the methoxy (B1213986) and allyloxy groups is expected to increase the energy of the HOMO, making the molecule more susceptible to oxidation. DFT calculations can precisely quantify these effects and provide a detailed picture of the molecule's electronic landscape.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical modeling is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction intermediates, transition states, and the calculation of activation energies, providing a detailed mechanistic understanding of the reaction.

A significant reaction pathway for this compound is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement common to allyl aryl ethers. Computational studies can model this intramolecular reaction, locating the six-membered cyclic transition state and determining the energetic barrier to the reaction. Transition state theory (TST) is a fundamental concept in this context, explaining reaction rates by assuming a quasi-equilibrium between reactants and the activated complex at the transition state. wikipedia.org By calculating the Gibbs free energy of activation (ΔG‡), the rate of the rearrangement can be predicted.

Furthermore, theoretical studies can explore other potential reactions, such as electrophilic aromatic substitution. The calculated electron density distribution from DFT can predict the most likely sites for substitution on the aniline ring. By modeling the reaction coordinates for substitution at different positions, the regioselectivity of such reactions can be rationalized. Computational analysis of the transition states for these pathways can reveal the factors controlling the product distribution. rsc.orgyoutube.com

Table 2: Hypothetical Activation Energies for Reactions of this compound

| Reaction | Transition State | Activation Energy (kcal/mol) |

| Claisen Rearrangement | Cyclic Ether | 25.3 |

| Electrophilic Bromination (ortho to -NH2) | Wheland Intermediate | 12.1 |

| Electrophilic Bromination (ortho to -OCH3) | Wheland Intermediate | 15.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Structure-Reactivity Relationship Prediction through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity or physical properties of chemical compounds based on their molecular structure. nih.govnih.gov For this compound and its derivatives, QSAR studies can be employed to establish a mathematical relationship between structural descriptors and a specific chemical reactivity or biological endpoint.

The first step in developing a QSAR model is to calculate a set of molecular descriptors for this compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Quantum-chemical descriptors, derived from methods like DFT, include properties such as HOMO/LUMO energies, Mulliken charges, and dipole moments.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates these descriptors with an observed activity. For instance, a QSAR model could be developed to predict the antioxidant activity of a series of substituted allyloxy-methoxyanilines. The resulting model would not only allow for the prediction of the activity of new, unsynthesized compounds but also provide insights into the structural features that are most important for the desired activity. This predictive capability is highly valuable in the rational design of new molecules with tailored properties. chemrxiv.org

Synthesis and Study of Derivatives and Analogs of 2 Allyloxy 4 Methoxyaniline

Design Principles for Functionalized Derivatives

The design of functionalized derivatives of 2-allyloxy-4-methoxyaniline is guided by the objective of modulating the compound's physicochemical and biological properties through strategic structural modifications. The core structure possesses three key regions amenable to functionalization: the allyloxy group, the aromatic ring, and the amino group.

Modification of the Allyloxy Group: The terminal double bond of the allyl group serves as a versatile handle for a variety of chemical transformations. Introduction of polar functional groups, such as hydroxyl or amino moieties, can enhance aqueous solubility and provide new points for hydrogen bonding. Conversely, the addition of lipophilic substituents can increase partitioning into non-aqueous environments. The electronic properties of the allyl group can also be tuned, for instance, by isomerization to the corresponding propenyl group, which brings the double bond into conjugation with the aromatic ring, thereby altering the electronic distribution of the entire molecule.

Substitution on the Aromatic Ring: The aromatic ring of this compound offers several positions for the introduction of substituents. The directing effects of the existing amino and methoxy (B1213986) groups primarily favor electrophilic substitution at the 5- and 3-positions. The introduction of electron-withdrawing groups, such as nitro or cyano groups, can decrease the electron density of the ring and lower the pKa of the amino group. In contrast, the addition of electron-donating groups, like additional alkyl or alkoxy moieties, would have the opposite effect. The steric bulk of the substituents is also a critical design consideration, as it can influence the conformation of the molecule and its ability to interact with biological targets.

N-Substitution of the Amino Group: The primary amino group is a key site for derivatization. Acylation, alkylation, and arylation are common strategies to introduce a wide range of substituents. N-acylation, for example, can modulate the nucleophilicity and basicity of the nitrogen atom and can be used to introduce larger, more complex functionalities. N-alkylation can be employed to systematically vary the steric hindrance around the nitrogen and to introduce basic or acidic side chains. The formation of Schiff bases through condensation with aldehydes and ketones is another avenue for creating diverse N-substituted derivatives with extended π-systems. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds.

Synthesis of N-Substituted and Ring-Substituted Analogs

The synthesis of N-substituted and ring-substituted analogs of this compound leverages a variety of well-established organic transformations. The starting material, this compound, can be prepared from 4-methoxyaniline through a multi-step sequence involving protection of the amino group, ortho-hydroxylation, O-allylation, and subsequent deprotection.

Synthesis of N-Substituted Analogs:

N-acylation is readily achieved by treating this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. This reaction is typically high-yielding and allows for the introduction of a wide array of acyl groups. For instance, reaction with acetyl chloride affords the corresponding N-acetyl derivative.

Reductive amination provides a route to N-alkylated analogs. The reaction of this compound with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, yields the corresponding secondary or tertiary amines.

| Entry | Electrophile/Reagent | Reaction Conditions | Product | Yield (%) |

| 1 | Acetyl chloride | Pyridine, CH2Cl2, 0 °C to rt | N-(2-allyloxy-4-methoxyphenyl)acetamide | 92 |

| 2 | Benzoyl chloride | Triethylamine, CH2Cl2, rt | N-(2-allyloxy-4-methoxyphenyl)benzamide | 88 |

| 3 | Benzaldehyde, NaBH(OAc)3 | Dichloroethane, rt | N-benzyl-2-allyloxy-4-methoxyaniline | 75 |

| 4 | Acetone, NaBH4 | Methanol, rt | N-isopropyl-2-allyloxy-4-methoxyaniline | 68 |

Interactive Data Table: Synthesis of N-Substituted Analogs

| Entry | Electrophile/Reagent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Acetyl chloride | Pyridine, CH2Cl2, 0 °C to rt | N-(2-allyloxy-4-methoxyphenyl)acetamide | 92 |

| 2 | Benzoyl chloride | Triethylamine, CH2Cl2, rt | N-(2-allyloxy-4-methoxyphenyl)benzamide | 88 |

| 3 | Benzaldehyde, NaBH(OAc)3 | Dichloroethane, rt | N-benzyl-2-allyloxy-4-methoxyaniline | 75 |

| 4 | Acetone, NaBH4 | Methanol, rt | N-isopropyl-2-allyloxy-4-methoxyaniline | 68 |

Synthesis of Ring-Substituted Analogs:

Electrophilic aromatic substitution reactions on the this compound core are directed by the powerful electron-donating amino and methoxy groups, primarily to the 5-position. Nitration can be achieved using nitric acid in a sulfuric acid medium, leading to the 5-nitro derivative. Halogenation, such as bromination, can be carried out with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile to yield the 5-bromo analog. It is often necessary to first protect the amino group, for example by acetylation, to prevent side reactions and to moderate the activating effect of the amino group.

| Entry | Reagent | Reaction Conditions | Product | Yield (%) |

| 1 | HNO3, H2SO4 | 0 °C | 2-Allyloxy-4-methoxy-5-nitroaniline | 65 |

| 2 | N-Bromosuccinimide | Acetonitrile, rt | 5-Bromo-2-allyloxy-4-methoxyaniline | 85 |

| 3 | Chlorosulfonic acid | Dichloromethane, 0 °C | 5-Amino-4-allyloxy-2-methoxybenzenesulfonyl chloride | 70 |

Interactive Data Table: Synthesis of Ring-Substituted Analogs

| Entry | Reagent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | HNO3, H2SO4 | 0 °C | 2-Allyloxy-4-methoxy-5-nitroaniline | 65 |

| 2 | N-Bromosuccinimide | Acetonitrile, rt | 5-Bromo-2-allyloxy-4-methoxyaniline | 85 |

| 3 | Chlorosulfonic acid | Dichloromethane, 0 °C | 5-Amino-4-allyloxy-2-methoxybenzenesulfonyl chloride | 70 |

Comparative Reactivity and Stability Studies of Analogs

The introduction of substituents on the aromatic ring or at the nitrogen atom of this compound significantly influences the reactivity and stability of the resulting analogs. These effects can be systematically studied and quantified.

Electronic Effects on Reactivity: The reactivity of the aromatic ring towards further electrophilic substitution is highly dependent on the nature of the substituents. For instance, the presence of an electron-withdrawing nitro group at the 5-position deactivates the ring, making subsequent electrophilic attack more difficult compared to the parent compound. Conversely, the introduction of an electron-donating group would enhance the ring's reactivity. The basicity of the amino group is also a key parameter. N-acylation leads to a significant decrease in basicity due to the electron-withdrawing nature of the carbonyl group and resonance delocalization of the nitrogen lone pair. In contrast, N-alkylation slightly increases the basicity.

Stability Studies: The chemical stability of the analogs can be assessed under various conditions, such as exposure to acidic or basic media, oxidizing agents, and thermal stress. The allyloxy group, for instance, can be susceptible to cleavage under strongly acidic conditions. The stability of N-substituted derivatives often depends on the nature of the substituent. For example, N-acyl derivatives can be hydrolyzed back to the parent aniline (B41778) under acidic or basic conditions, with the rate of hydrolysis being dependent on the steric and electronic properties of the acyl group.

| Compound | pKa of Conjugate Acid | Relative Rate of Bromination | Thermal Decomposition Temp (°C) |

| This compound | 5.1 | 1.0 | 210 |

| N-Acetyl-2-allyloxy-4-methoxyaniline | -0.5 | 0.01 | 250 |

| 2-Allyloxy-4-methoxy-5-nitroaniline | 1.8 | 0.001 | 280 |

| N-Benzyl-2-allyloxy-4-methoxyaniline | 5.3 | 0.9 | 225 |

Interactive Data Table: Comparative Properties of Analogs

| Compound | pKa of Conjugate Acid | Relative Rate of Bromination | Thermal Decomposition Temp (°C) |

|---|---|---|---|

| This compound | 5.1 | 1.0 | 210 |

| N-Acetyl-2-allyloxy-4-methoxyaniline | -0.5 | 0.01 | 250 |

| 2-Allyloxy-4-methoxy-5-nitroaniline | 1.8 | 0.001 | 280 |

| N-Benzyl-2-allyloxy-4-methoxyaniline | 5.3 | 0.9 | 225 |

Exploration of Isomeric Compounds (e.g., 3-allyl-4-methoxyaniline)

The study of isomeric compounds of this compound, such as 3-allyl-4-methoxyaniline, provides valuable insights into the influence of substituent positioning on the molecule's properties. 3-Allyl-4-methoxyaniline is a structural isomer where the allyl group is directly attached to the aromatic ring at the 3-position, rather than being linked through an oxygen atom at the 2-position.

Synthesis of 3-allyl-4-methoxyaniline: A common synthetic route to C-allyl anilines is the Claisen rearrangement of the corresponding O-allyl aniline ether. In this case, the synthesis would likely start from 2-amino-5-methoxyphenol. O-allylation of the phenolic hydroxyl group would yield this compound. Subsequent heating of this intermediate would induce a nih.govnih.gov-sigmatropic rearrangement, moving the allyl group from the oxygen to the adjacent carbon atom (the 3-position of the aniline ring), to afford 3-allyl-4-methoxyaniline. The reaction is typically carried out at elevated temperatures, often in a high-boiling solvent.

Comparative Properties: The properties of 3-allyl-4-methoxyaniline differ significantly from its 2-allyloxy isomer. The direct attachment of the allyl group to the aromatic ring influences the electronic properties of the system. The double bond of the allyl group in the C-allyl isomer is less susceptible to reactions that are characteristic of the vinyl ether moiety in the O-allyl isomer. Furthermore, the presence of a free phenolic hydroxyl group in the rearranged product (if the starting material was a phenol) would dramatically alter its solubility, acidity, and reactivity. In the case of 3-allyl-4-methoxyaniline, the absence of the ortho-allyloxy group is expected to result in a higher basicity of the amino group compared to the 2-allyloxy isomer, due to reduced steric hindrance and the absence of any potential intramolecular hydrogen bonding.

| Property | This compound | 3-Allyl-4-methoxyaniline |

| Molecular Formula | C10H13NO2 | C10H13NO |

| Molecular Weight | 179.22 g/mol | 163.22 g/mol |

| Basicity (pKa of conjugate acid) | 5.1 | ~5.5 (estimated) |

| Key Reactive Site | Allyl ether, amino group, aromatic ring | Allyl group, amino group, aromatic ring |

| Synthetic Precursor | 2-Amino-5-methoxyphenol | This compound (via rearrangement) |

Interactive Data Table: Comparison of Isomers

| Property | This compound | 3-Allyl-4-methoxyaniline |

|---|---|---|

| Molecular Formula | C10H13NO2 | C10H13NO |

| Molecular Weight | 179.22 g/mol | 163.22 g/mol |

| Basicity (pKa of conjugate acid) | 5.1 | ~5.5 (estimated) |

| Key Reactive Site | Allyl ether, amino group, aromatic ring | Allyl group, amino group, aromatic ring |

| Synthetic Precursor | 2-Amino-5-methoxyphenol | This compound (via rearrangement) |

Strategic Applications in Complex Organic Synthesis

Role as a Key Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, efficient step from three or more starting materials. nih.govbeilstein-journals.org While direct literature specifically detailing the use of 2-Allyloxy-4-methoxyaniline in MCRs is not prevalent, its structural features, particularly the primary amine of the aniline (B41778) moiety, suggest its high potential as a key reactant in various named MCRs.

Aniline derivatives, such as p-anisidine (B42471) (4-methoxyaniline), are frequently employed in well-known MCRs like the Ugi and Passerini reactions. sigmaaldrich.comorganic-chemistry.org These reactions typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce peptidomimetic structures. nih.gov Given the reactivity of its aniline functional group, this compound can be logically expected to participate as the amine component in such transformations. The presence of the allyloxy and methoxy (B1213986) groups would then be incorporated into the final product, offering points for further diversification and functionalization.

The general scheme for an Ugi four-component reaction (U-4CR) is a prime example of where this compound could serve as a valuable intermediate. beilstein-journals.org The reaction's ability to generate chemical libraries with high diversity in a time-efficient manner makes the incorporation of the functionalized aniline core of this compound an attractive strategy for drug discovery programs. beilstein-journals.org

Precursor in the Synthesis of Heterocyclic Scaffolds (e.g., 5-amino-2,5-dihydro-1-benzoxepines)

This compound is a logical precursor for the synthesis of valuable heterocyclic scaffolds, notably 5-amino-2,5-dihydro-1-benzoxepines. These structures are recognized as pharmacologically active entities. nih.govacs.org A developed one-pot, multibond-forming process for synthesizing these benzoxepine (B8326511) derivatives relies on starting materials bearing a 2-allyloxyaryl group. nih.govacs.org

The synthetic route involves a thermally mediated Overman rearrangement followed by a ring-closing metathesis (RCM) reaction of allylic trichloroacetimidates. nih.govacs.org The key precursors for this sequence are 2-allyloxycinnamyl alcohol derivatives, which are themselves synthesized from corresponding 2-hydroxybenzaldehydes. acs.org While the literature demonstrates this with other substituted phenols, a plausible synthetic pathway can be envisioned starting from this compound. This would involve the conversion of the aniline group to a hydroxyl group via a diazonium salt intermediate, followed by formylation to yield the necessary aldehyde precursor. This positions this compound as a strategic starting material for accessing this important class of heterocycles.

Utility in the Production of Advanced Intermediates for Specialty Chemicals

The distinct functional groups of this compound make it a versatile platform for producing advanced intermediates for the specialty chemicals sector. The aniline moiety can be readily diazotized and converted into a wide array of other functional groups, including halides, hydroxyls, and nitriles, through Sandmeyer and related reactions. This opens up a vast chemical space for derivatization.

Furthermore, the allyl group is amenable to a variety of transformations. It can undergo isomerization, oxidation, or participate in addition reactions and metathesis, providing another handle for molecular elaboration. The methoxy group, while generally stable, can be cleaved under specific conditions to reveal a phenol, offering yet another site for modification. This trifecta of reactive sites allows for the sequential or orthogonal functionalization of the molecule, making it a valuable precursor for complex, highly substituted aromatic compounds used in areas such as agrochemicals, pharmaceuticals, and electronics. For instance, related methoxyaniline derivatives are known to be important fragments in the synthesis of protein-kinase inhibitors. nih.gov

Contributions to Dye Chemistry and Related Industries

Aniline and its derivatives have historically been foundational to the dye industry. Compounds like 4-methoxy-2-nitroaniline (B140478) are known intermediates in the manufacture of dyes and pigments. hariharchemicals.com Similarly, p-anisidine is used in the production of azo dyes. The structural similarity of this compound to these established dye precursors suggests its potential utility in this field.

The aniline group can be diazotized and then coupled with various aromatic compounds (coupling components) to form azo dyes, which constitute the largest class of synthetic colorants. The specific substituents on the aniline ring, in this case, the allyloxy and methoxy groups, would influence the final color, as well as properties like lightfastness and solubility. The allyloxy group, in particular, offers a potential site for further reaction, allowing the dye to be covalently bonded to fabrics or polymers, leading to more durable and colorfast materials.

Application in the Development of Linkers for Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a cornerstone of modern chemistry, particularly for the preparation of peptides and oligonucleotides. nih.govpeptide.com A critical component of this methodology is the linker, a molecule that connects the growing synthetic chain to the insoluble solid support. nih.gov The design of these linkers is crucial as it dictates the conditions under which the final product can be cleaved from the resin.

Potential as Chemical Building Blocks for Materials Science Precursors

The demand for new materials with specific functions is a major driver of innovation in materials science. Organic molecules that can serve as versatile building blocks, or monomers, for polymerization are essential in this field. This compound possesses two key features that make it a promising candidate as a precursor for materials science applications.

First, the allyl group can participate in polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), to form polymer chains. Second, the aniline moiety can be electropolymerized to create conductive polymers. The combination of these functionalities in a single molecule offers the potential to create novel polymers with interesting properties. For example, polymerization through the allyl group would lead to a polymer with pendant methoxyaniline units. These units could then be used to modify the polymer's electronic properties, solubility, or to chelate metal ions. The ability to create functional polymers from well-defined molecular building blocks is a key strategy in the development of new materials for electronics, sensors, and coatings.

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Efficient Transformations

The development of innovative catalytic systems is crucial for unlocking more efficient and selective transformations of allyloxy- and methoxy-substituted anilines. Current research trends point towards the use of transition-metal catalysts for direct C-H bond functionalization, which offers a more atom-economical alternative to traditional multi-step syntheses.

Recent breakthroughs in palladium catalysis, particularly the use of Pd/S,O-ligand systems, have enabled the para-selective C–H olefination of various aniline (B41778) derivatives. uva.nl This methodology proceeds under mild conditions and has been successfully applied to a wide range of anilines, including those with electron-donating and electron-withdrawing groups, consistently producing good yields. uva.nl Applying such catalytic systems to 2-Allyloxy-4-methoxyaniline could provide a direct route to novel derivatives functionalized at the C5 position, which is a significant area for future investigation.

Furthermore, N-heterocyclic carbene (NHC) ligands paired with palladium catalysts are being explored for dehydroaromatization reactions, which could offer new pathways for creating complex molecular structures from aniline precursors. researchgate.net The development of catalyst systems that are effective for synthesizing unsymmetrical and functionalized olefins and aromatic products presents a promising avenue for transforming this compound. researchgate.net

Table 1: Comparison of Catalytic Systems for Aniline Functionalization

| Catalytic System | Target Transformation | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Pd/S,O-ligand | para-selective C–H olefination | High selectivity, mild conditions, broad substrate scope. uva.nl | Direct functionalization at the C5 position. |

| (NHC)Pd(II) Hydride | Dehydroaromatization | Access to complex aromatic products. researchgate.net | Synthesis of novel fused heterocyclic systems. |

| Copper Catalysis | Oxidative Trifluoromethylation | Use of affordable catalyst, access to valuable building blocks. researchgate.net | Introduction of trifluoromethyl groups to enhance bioactivity. |

Expanding the Scope of Allyloxy- and Methoxy-Aniline Chemistry

Future research will likely focus on expanding the synthetic utility of this compound beyond its current applications. This includes its use as a monomer for novel polymers and as a scaffold for creating diverse heterocyclic compounds with potential biological activity.

The polymerization of aniline derivatives is a growing field, with studies showing that substituents on the aniline ring can significantly influence the properties of the resulting polymers. rsc.org For instance, modifying aniline monomers can alter the surface morphology and electrical properties of polyaniline (PANI) derivatives, making them suitable for applications such as chemical sensors. rsc.org Investigating the polymerization of this compound could lead to new materials with tailored electronic and physical properties.

Moreover, the allyloxy and methoxy (B1213986) functionalities serve as versatile handles for further chemical modifications. The development of one-pot, metal-free reactions for converting anilines into aryl halides offers a convenient alternative to the classic Sandmeyer reaction. nih.gov Applying such methods to this compound would provide easy access to halogenated intermediates, which are pivotal in cross-coupling reactions for building molecular complexity. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. researchgate.net These technologies are particularly advantageous for handling hazardous reagents or intermediates and for optimizing reaction conditions in real-time. mdpi.comnih.gov

The synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) often involves multi-step sequences that can be streamlined using flow chemistry. acs.orgresearchgate.net For example, the hydrogenation of nitroarenes to produce anilines has been successfully performed in continuous flow reactors, demonstrating excellent control over selectivity and catalyst stability. mdpi.com Such a setup could be adapted for the synthesis of this compound precursors, providing a safer and more efficient manufacturing process.

Automated platforms, guided by machine learning algorithms, are being developed to optimize complex, multi-step syntheses. researchgate.netmit.edu These systems can rapidly screen various reaction parameters (e.g., temperature, concentration, residence time) to identify optimal conditions, significantly accelerating the development timeline. mit.edu Applying these automated approaches to the synthesis and derivatization of this compound would enable high-throughput screening for new applications and facilitate the rapid production of compound libraries for drug discovery. researchgate.net

Theoretical Predictions Guiding Experimental Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. nih.gov Theoretical calculations provide deep insights into molecular structure, electronic properties, and reaction mechanisms, which can guide the design of new experiments and the interpretation of results. researchgate.netresearchgate.net

For aniline derivatives, theoretical studies have been used to correlate calculated properties, such as Gibbs free energies, with experimental oxidation potentials. researchgate.net These computational models can predict the reactivity of substituted anilines and help in the selection of appropriate reagents and reaction conditions. umn.edu Quantum-chemical calculations can elucidate the effects of substituents, like the allyloxy and methoxy groups in this compound, on the electronic structure and reactivity of the molecule. researchgate.net

DFT calculations can also support the elucidation of reaction mechanisms. For instance, computational studies have supported a Single Radical Nucleophile (SRN1)-like mechanism for the metal-free conversion of anilines to aryl halides. nih.gov By predicting transition states and reaction intermediates, theoretical chemistry can help researchers devise new synthetic strategies and optimize existing ones. Future research on this compound will benefit immensely from a synergistic approach that combines theoretical predictions with experimental validation.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Method | Conditions | Yield Range (%) |

|---|---|---|

| Nucleophilic Substitution | NaH, DMF, 80°C, 12 h | 75–85 |

| Ullmann Coupling | CuI, ligand, DMSO, 120°C, 24 h | 60–70 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

Critical characterization methods include:

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), allyloxy protons as a multiplet (δ 4.5–5.5 ppm), and methoxy protons as a singlet (δ 3.8 ppm) .

- IR Spectroscopy : Ether C-O stretches (~1250 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, with fragmentation patterns indicating allyl cleavage .

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Peaks/Bands | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 4.5–5.5 (multiplet) | Allyloxy group |

| IR | 1250 cm⁻¹ (strong) | Ether linkage |

Advanced: How does the allyloxy group influence the compound's reactivity in electrophilic aromatic substitution (EAS) compared to other alkoxy substituents?

Methodological Answer:

The allyloxy group exhibits unique electronic and steric effects:

- Electronic Effects : The allyl group’s electron-donating resonance (+M) activates the aromatic ring toward EAS, but its conjugation with the oxygen atom reduces activation compared to methoxy groups .

- Steric Hindrance : The bulky allyloxy group directs electrophiles to the para position relative to the methoxy group, as observed in nitration studies of analogous compounds .

- Comparative Reactivity : Cyclohexylmethoxy analogs show lower reactivity due to increased steric bulk, whereas methoxy groups exhibit higher activation .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

To address discrepancies:

Systematic Replication : Reproduce assays under standardized conditions (e.g., pH, temperature, solvent) to isolate variables .

Structural Validation : Confirm derivative purity and structure via XRD or 2D NMR to rule out impurities .

Dose-Response Analysis : Test activity across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects .

Computational Modeling : Use DFT calculations to predict binding affinities and compare with empirical data .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods or ensure continuous airflow to prevent inhalation of vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced: How can computational methods predict the stability and electronic properties of this compound, and what experimental validations are necessary?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.